

# A Comparative Spectroscopic Analysis of Acetanilide Isomers

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## Compound of Interest

Compound Name: 3-Acetylaniline

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This guide provides a detailed spectroscopic comparison of acetanilide and its ortho-, meta-, and para-isomers (2-methylacetanilide, 3-methylacetanilide, and 4-methylacetanilide). The objective is to delineate the structural nuances between these closely related compounds using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS). The presented data is intended to serve as a valuable reference for compound identification, characterization, and quality control in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for acetanilide and its isomers.

### Infrared (IR) Spectroscopy

Compound	N-H Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	Aromatic C-H Stretch (cm <sup>-1</sup> )	C-N Stretch (cm <sup>-1</sup> )	Aromatic C=C Bending (cm <sup>-1</sup> )
Acetanilide	~3300	~1660	~3050	~1320	~1600, ~1490
2-Methylacetanilide	~3283	~1658	~3033	~1271	~1527, ~1458
3-Methylacetanilide	~3289	~1665	~2916	~1367	~1547, ~1492
4-Methylacetanilide	~3289	~1665	~2943	~1319	~1506

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)

Compound	-CH <sub>3</sub> (ppm)	Aromatic-CH <sub>3</sub> (ppm)	Aromatic-H (ppm)	N-H (ppm)
Acetanilide	~2.1 (s, 3H)	-	~7.0-7.5 (m, 5H)	~8.75 (br s, 1H)
2-Methylacetanilide	~2.24 (s, 3H)	~2.29 (s, 3H)	~6.96-7.80 (m, 4H)	~6.96 (br s, 1H)
3-Methylacetanilide	~2.16 (s, 3H)	~2.13 (s, 3H)	~6.93-7.89 (m, 4H)	~7.89 (br s, 1H)
4-Methylacetanilide	~2.18 (s, 3H)	~2.33 (s, 3H)	~7.14 (d, 2H), ~7.39 (d, 2H)	~7.23 (br s, 1H)

s = singlet, d = doublet, m = multiplet, br = broad

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)

Compound	-CH <sub>3</sub> (ppm)	Aromatic-CH <sub>3</sub> (ppm)	Aromatic C (ppm)	C=O (ppm)
Acetanilide	~24.5	-	~119.9, ~124.2, ~128.8, ~138.2	~169.0
2-Methylacetanilide	~23.3	~17.8	~123.7, ~125.4, ~126.5, ~130.3, ~130.6, ~135.9	~168.5
3-Methylacetanilide	~24.5	~21.5	~117.0, ~120.8, ~125.0, ~128.8, ~138.1, ~138.8	~168.8
4-Methylacetanilide	~24.4	~20.9	~120.1, ~129.5, ~133.5, ~135.8	~168.7

## Mass Spectrometry (MS) - Electron Ionization (EI)

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
Acetanilide	135	93	106, 77, 65, 43
2-Methylacetanilide	149	107	106, 91, 77, 43
3-Methylacetanilide	149	107	106, 91, 77, 43
4-Methylacetanilide	149	107	106, 91, 77, 43

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Infrared (IR) Spectroscopy

Sample Preparation (Solid Phase):

- A small amount of the solid sample (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, spectroscopic grade, ~100 mg) using an agate mortar and pestle.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Scans: 16 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition ( $^1\text{H}$ NMR):

- Instrument: 400 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~4 seconds

- Relaxation Delay: 1 second

- Number of Scans: 8-16

Data Acquisition ( $^{13}\text{C}$  NMR):

- Instrument: 100 MHz (for  $^{13}\text{C}$ ) NMR Spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Spectral Width: 0 to 220 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

## Mass Spectrometry (MS)

Sample Introduction:

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

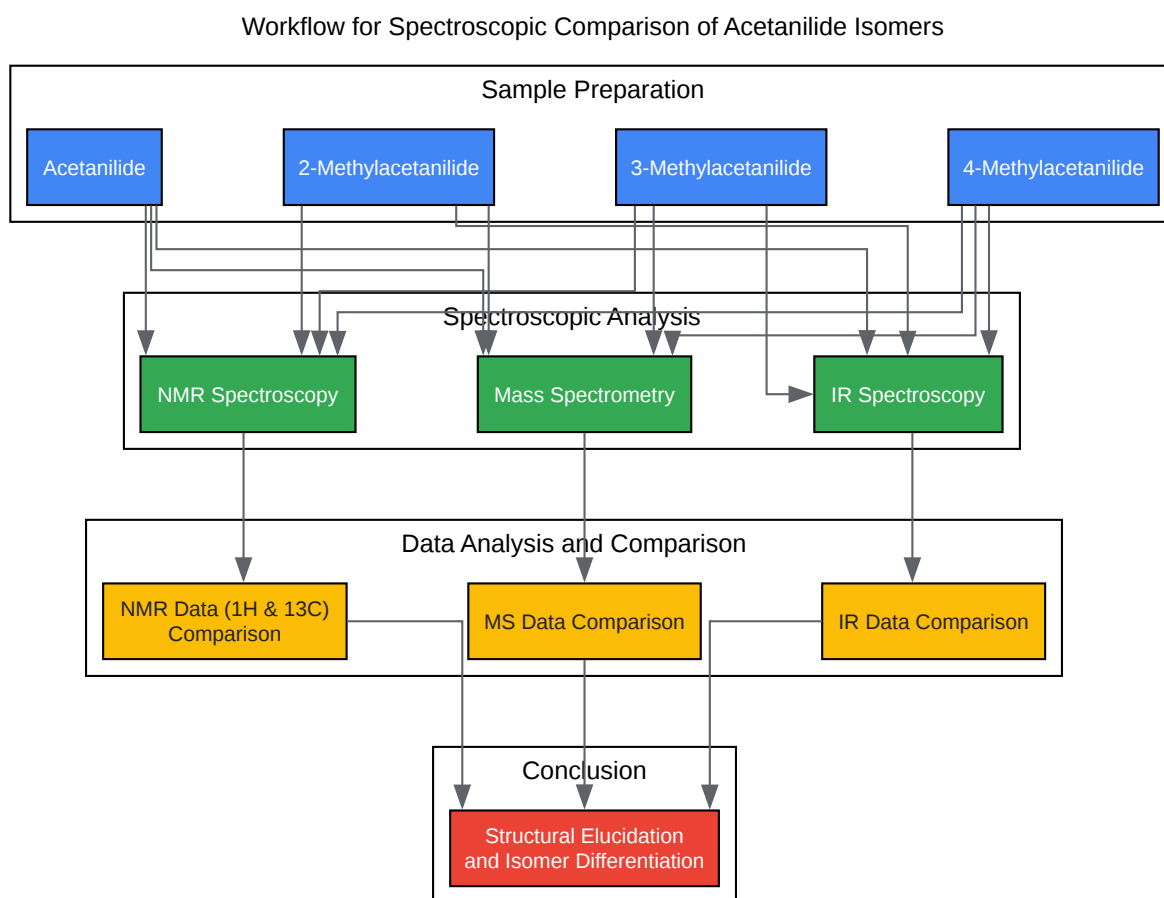
Data Acquisition (Electron Ionization - EI):

- Instrument: Quadrupole Mass Spectrometer
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range:  $m/z$  40-400
- Scan Speed: 1000 amu/s

- Ion Source Temperature: 200-250 °C

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the acetanilide isomers.



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Caption: Workflow for the spectroscopic comparison of acetanilide isomers.

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